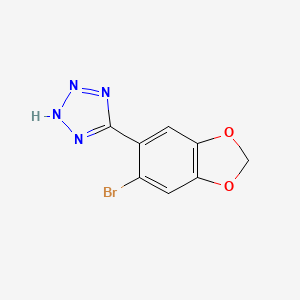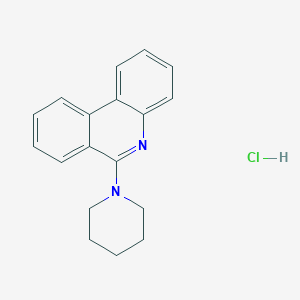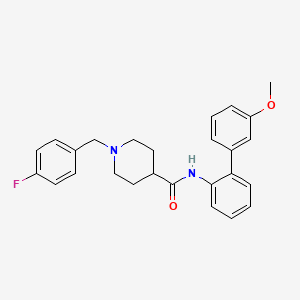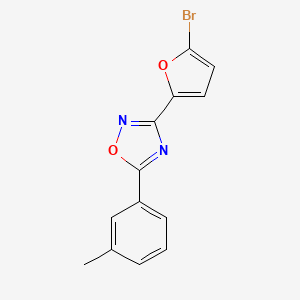
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole, also known as BDT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a bioactive compound. BDT has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole is not yet fully understood. However, studies have suggested that 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has also been shown to exhibit antimicrobial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been shown to possess a wide range of biochemical and physiological effects. In addition to its antitumor and antimicrobial properties, 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been shown to exhibit anti-inflammatory and antioxidant effects. 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has also been shown to have a protective effect against oxidative stress-induced damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole is relatively easy to synthesize and has a high yield. However, one limitation of using 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole research. One area of interest is the development of 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole and its potential as a therapeutic agent. Finally, the development of new synthetic methods for 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole may lead to the discovery of novel analogs with enhanced biological activity.
Méthodes De Synthèse
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole can be synthesized through a multistep process involving the reaction of 6-bromo-1,3-benzodioxole with sodium azide, followed by reduction with triphenylphosphine and oxidation with iodine. The final product is obtained through the reaction of the resulting tetrazole with 1,5-diaza-bicyclo[4.3.0]non-5-ene (DBN).
Applications De Recherche Scientifique
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been extensively studied for its potential as a bioactive compound. Studies have shown that 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole exhibits significant antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been shown to possess potent antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
5-(6-bromo-1,3-benzodioxol-5-yl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-5-2-7-6(14-3-15-7)1-4(5)8-10-12-13-11-8/h1-2H,3H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIUUKKQWFYPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)

![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)
![dimethyl 5-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B5123319.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5123324.png)


![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)
![[6-methoxy-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5123359.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5123361.png)


![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)
